molecular formula C5H3ClN4 B12630328 5-Chloro-1H-imidazo[4,5-B]pyrazine CAS No. 1196151-76-4

5-Chloro-1H-imidazo[4,5-B]pyrazine

Cat. No.: B12630328
CAS No.: 1196151-76-4
M. Wt: 154.56 g/mol
InChI Key: QNYHMZIJRPQYLY-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazo[4,5-B]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system with a chlorine atom at the 5-position. This compound is part of a broader class of imidazo[4,5-B]pyrazines, which are known for their significant therapeutic potential and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-imidazo[4,5-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with chloroformates or other chlorinating agents to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-imidazo[4,5-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-B]pyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Chloro-1H-imidazo[4,5-B]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-imidazo[4,5-B]pyrazine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-1H-imidazo[4,5-B]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1196151-76-4

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

5-chloro-3H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C5H3ClN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

QNYHMZIJRPQYLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)N=CN2)Cl

Origin of Product

United States

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